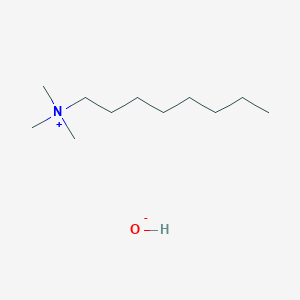
Octyltrimethylammonium hydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octyltrimethylammonium hydroxide is a quaternary ammonium compound with the chemical formula C11H27NO. It is commonly used as a surfactant and phase transfer catalyst in various chemical reactions. The compound is known for its ability to facilitate the transfer of reactants between different phases, such as between aqueous and organic phases, making it a valuable tool in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Octyltrimethylammonium hydroxide can be synthesized through the quaternization of trimethylamine with octyl bromide, followed by ion exchange to replace the bromide ion with a hydroxide ion. The reaction typically involves the following steps:
Quaternization: Trimethylamine is reacted with octyl bromide in an organic solvent such as acetonitrile or ethanol. The reaction is carried out at elevated temperatures (around 60-80°C) to form octyltrimethylammonium bromide.
Ion Exchange: The resulting octyltrimethylammonium bromide is then subjected to ion exchange using a hydroxide ion source, such as sodium hydroxide or an ion exchange resin, to replace the bromide ion with a hydroxide ion, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The purity of the final product is typically ensured through multiple purification steps, including recrystallization and filtration.
Chemical Reactions Analysis
Types of Reactions
Octyltrimethylammonium hydroxide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the hydroxide ion acts as a nucleophile.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and other electrophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, in nucleophilic substitution reactions, the product would be the corresponding alkylated compound.
Scientific Research Applications
Octyltrimethylammonium hydroxide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between reactants in different phases.
Biology: The compound is used in the preparation of biological samples for electron microscopy, where it helps in the fixation and staining of samples.
Industry: this compound is used in the production of zeolites and other porous materials, where it acts as a structure-directing agent.
Mechanism of Action
The mechanism of action of octyltrimethylammonium hydroxide involves its ability to act as a surfactant and phase transfer catalyst. The compound’s quaternary ammonium structure allows it to interact with both hydrophilic and hydrophobic molecules, facilitating the transfer of reactants between different phases. This property is particularly useful in organic synthesis, where it can enhance the efficiency and yield of reactions.
Comparison with Similar Compounds
Similar Compounds
Tetrabutylammonium hydroxide: Another quaternary ammonium compound with similar phase transfer catalytic properties.
Cetyltrimethylammonium bromide: A surfactant with a longer alkyl chain, commonly used in biological and industrial applications.
Uniqueness
Octyltrimethylammonium hydroxide is unique due to its specific alkyl chain length, which provides a balance between hydrophilic and hydrophobic properties. This balance makes it particularly effective as a phase transfer catalyst and surfactant in various applications.
Properties
Molecular Formula |
C11H27NO |
|---|---|
Molecular Weight |
189.34 g/mol |
IUPAC Name |
trimethyl(octyl)azanium;hydroxide |
InChI |
InChI=1S/C11H26N.H2O/c1-5-6-7-8-9-10-11-12(2,3)4;/h5-11H2,1-4H3;1H2/q+1;/p-1 |
InChI Key |
STYCVOUVPXOARC-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCC[N+](C)(C)C.[OH-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















